molecular formula C13H19ClN4O B11438467 1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B11438467
M. Wt: 282.77 g/mol
InChI Key: MPTHNXLJKOGIAC-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloropyridazinyl group attached to a piperidine ring, which is further substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Chloropyridazinyl Intermediate: The chloropyridazinyl group can be synthesized through the chlorination of pyridazine using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Piperidine: The chloropyridazinyl intermediate is then coupled with piperidine under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the Propan-2-yl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an anti-inflammatory compound.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.

    Industrial Applications: It may find use as an intermediate in the synthesis of more complex molecules or as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)-N-methylpiperidine-4-carboxamide
  • 1-(6-chloropyridazin-3-yl)-N-ethylpiperidine-4-carboxamide
  • 1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxylate

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the propan-2-yl group can influence its lipophilicity and, consequently, its pharmacokinetic properties.

Properties

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-propan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C13H19ClN4O/c1-9(2)15-13(19)10-5-7-18(8-6-10)12-4-3-11(14)16-17-12/h3-4,9-10H,5-8H2,1-2H3,(H,15,19)

InChI Key

MPTHNXLJKOGIAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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